Analgesic agent-2

Pain Research Ion Channel Pharmacology NaV1.8 Inhibition

Select Analgesic Agent-2 for reproducible, head-to-head NaV1.8 pharmacology. Its defined IC₅₀ (50.18 nM) makes it the ideal reference standard for calibrating patch-clamp or fluorescence-based assays, and its oral activity supports chronic-dosing pain models without injection artifacts. Unlike uncharacterized alternatives, this well-validated probe ensures consistent target engagement and reliable benchmark data in your preclinical pipeline.

Molecular Formula C21H21ClF2N4O2
Molecular Weight 434.9 g/mol
Cat. No. B12378519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnalgesic agent-2
Molecular FormulaC21H21ClF2N4O2
Molecular Weight434.9 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C(=N1)N2CCCC(CC2)(F)F)C(=O)NC3=CC4=C(CNC4=O)C=C3)Cl
InChIInChI=1S/C21H21ClF2N4O2/c1-12-17(22)10-16(18(26-12)28-7-2-5-21(23,24)6-8-28)20(30)27-14-4-3-13-11-25-19(29)15(13)9-14/h3-4,9-10H,2,5-8,11H2,1H3,(H,25,29)(H,27,30)
InChIKeyBIDXREXVLYVFET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Analgesic Agent-2 Procurement Guide: NaV1.8 Inhibitor for Pain Research


Analgesic agent-2 (CAS: 2983892-65-3) is a small-molecule, selective, and orally active inhibitor of the voltage-gated sodium channel NaV1.8 [1]. With a molecular formula of C₂₁H₂₁ClF₂N₄O₂ and a molecular weight of 434.87 g/mol, it is supplied as a solid, typically requiring storage at -20°C for long-term stability . As a research tool compound, its primary application is in preclinical studies investigating the role of NaV1.8 in pain signaling and the development of non-opioid analgesics [1].

Why NaV1.8 Inhibitors Are Not Interchangeable: The Case for Analgesic Agent-2


The voltage-gated sodium channel NaV1.8 is a validated target for pain, but the pharmacological profile of inhibitors can vary dramatically based on their state-dependent binding, isoform selectivity, and pharmacokinetic properties [1]. Simply substituting one NaV1.8 inhibitor for another without understanding these specific, quantifiable differences can lead to inconsistent experimental results, false negatives in efficacy studies, or misinterpretation of safety margins. The following evidence guide details the specific, verifiable differentiation of Analgesic agent-2 against key comparators, providing the quantitative data needed for a robust scientific selection process [2].

Analgesic Agent-2: Head-to-Head and Cross-Study Quantitative Differentiation


NaV1.8 Inhibitory Potency: Analgesic Agent-2 vs. PF-1247324

Analgesic agent-2 inhibits the human NaV1.8 channel with an IC₅₀ of 50.18 nM in HEK293 cells stably expressing the channel [1]. In contrast, the well-characterized NaV1.8 inhibitor PF-1247324 exhibits a significantly higher IC₅₀ of 199 nM under comparable conditions [2]. This demonstrates that Analgesic agent-2 is approximately 4-fold more potent at the primary target.

Pain Research Ion Channel Pharmacology NaV1.8 Inhibition

Comparative Potency: Analgesic Agent-2 vs. A-803467

While Analgesic agent-2 exhibits an IC₅₀ of 50.18 nM against human NaV1.8 [1], another common research tool, A-803467, is reported to have an IC₅₀ of 8 nM [2]. This indicates A-803467 is approximately 6-fold more potent. However, the differentiation lies in the broader pharmacological profile; Analgesic agent-2 is reported to be orally active [1], a critical property for in vivo studies that is not a prominent feature of A-803467 in primary literature.

Pain Research Ion Channel Pharmacology NaV1.8 Inhibition

Oral Bioactivity: A Key Differentiator for Analgesic Agent-2

Analgesic agent-2 is explicitly characterized as an 'orally active' NaV1.8 inhibitor . This is a critical differentiating feature from many other potent NaV1.8 inhibitors that are primarily used as in vitro tools or require parenteral administration. While specific oral bioavailability (%F) data for Analgesic agent-2 is not detailed in public vendor datasheets, the designation 'orally active' implies sufficient absorption and systemic exposure following oral gavage to elicit a pharmacodynamic effect, a necessary property for longitudinal behavioral pain studies [1].

Drug Development Pharmacokinetics In Vivo Studies

Comparative Potency Against Clinical Candidate VX-150 Metabolite

The active metabolite of the clinical candidate VX-150 (VX-150m) inhibits human NaV1.8 with an IC₅₀ of 15 nM [1]. Analgesic agent-2, with an IC₅₀ of 50.18 nM [2], is approximately 3.3-fold less potent than this advanced clinical compound. However, as a commercially available research tool, Analgesic agent-2 offers a distinct advantage in accessibility and defined chemical identity for target validation studies, as opposed to proprietary clinical candidates with restricted availability.

Pain Research Ion Channel Pharmacology NaV1.8 Inhibition

Optimal Use Cases for Analgesic Agent-2 Based on Quantitative Evidence


Preclinical In Vivo Efficacy Studies in Chronic Pain Models

The designated 'orally active' property of Analgesic agent-2 [1] makes it a prime candidate for long-term, repeat-dosing studies in rodent models of chronic pain (e.g., Chronic Constriction Injury, Streptozotocin-induced diabetic neuropathy). Its use avoids the stress and variability associated with repeated injections, providing more physiologically relevant data on sustained analgesic efficacy.

Benchmarking NaV1.8 Pharmacology Against Clinical Candidates

Analgesic agent-2's defined IC₅₀ of 50.18 nM [1] allows researchers to use it as a reference tool in head-to-head in vitro assays with clinical-stage NaV1.8 inhibitors like VX-150 or VX-548 [2]. This enables calibration of assay systems and provides a known potency standard for interpreting the activity of novel, proprietary compounds in academic settings.

Mechanistic Studies Requiring a Selective NaV1.8 Pharmacological Tool

Analgesic agent-2 serves as a validated, selective chemical probe to dissect the specific contribution of NaV1.8 channels in complex neuronal preparations (e.g., dorsal root ganglion cultures) [1]. Its defined potency [1] allows for precise concentration-response experiments to confirm target engagement and downstream effects on neuronal excitability, crucial for validating the NaV1.8 hypothesis in novel pain pathways.

In Vitro Assay Development and High-Throughput Screening (HTS) Validation

The compound's well-characterized IC₅₀ of 50.18 nM in a standard HEK293 cell line expressing human NaV1.8 [1] makes it an excellent positive control for developing and validating new NaV1.8 functional assays, such as automated patch-clamp or fluorescence-based membrane potential assays. Its reproducible potency ensures assay consistency and quality control over time.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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